molecular formula C4H6ClNO2 B14416094 2-(Chloromethyl)-3-nitroprop-1-ene CAS No. 81991-69-7

2-(Chloromethyl)-3-nitroprop-1-ene

Cat. No.: B14416094
CAS No.: 81991-69-7
M. Wt: 135.55 g/mol
InChI Key: MTFZMSAHUSUGKF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitroprop-1-ene is an organic compound characterized by the presence of a chloromethyl group and a nitro group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitroprop-1-ene typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 3-nitroprop-1-ene with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of phase-transfer catalysts can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.

    Reduction: The primary product is 2-(Aminomethyl)-3-nitroprop-1-ene.

    Oxidation: Products include nitroso derivatives and other oxidized forms.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-nitroprop-1-ene: Similar structure but with the nitro group at a different position.

    2-(Bromomethyl)-3-nitroprop-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-2-nitroprop-1-ene: Similar structure but with the chloromethyl and nitro groups swapped.

Uniqueness

The presence of both chloromethyl and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

81991-69-7

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

2-(chloromethyl)-3-nitroprop-1-ene

InChI

InChI=1S/C4H6ClNO2/c1-4(2-5)3-6(7)8/h1-3H2

InChI Key

MTFZMSAHUSUGKF-UHFFFAOYSA-N

Canonical SMILES

C=C(C[N+](=O)[O-])CCl

Origin of Product

United States

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